N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Description
This compound belongs to the benzothiadiazine-dioxide class of heterocyclic molecules, characterized by a fused bicyclic core (benzo[e][1,2,4]thiadiazin-3-one 1,1-dioxide) substituted with a 2,5-dimethylphenyl group at position 2. The acetamide side chain is functionalized with a 2,3-dimethoxybenzyl group, which confers distinct electronic and steric properties. Its synthesis likely involves cyclization of a sulfonamide precursor followed by alkylation or amidation steps, as seen in analogous benzothiazine derivatives .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-17-12-13-18(2)21(14-17)29-26(31)28(20-9-5-6-11-23(20)36(29,32)33)16-24(30)27-15-19-8-7-10-22(34-3)25(19)35-4/h5-14H,15-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVFKKBMLXXADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that enhance its biological activity, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C25H25N3O4S2
- Molecular Weight : Approximately 429.6 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological effects. The presence of methoxy and sulfanyl groups contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits promising antibacterial properties. The thieno[3,2-d]pyrimidine scaffold is associated with the inhibition of bacterial growth by disrupting essential cellular processes. This activity suggests that the compound may interfere with bacterial enzyme functions or cellular signaling pathways.
Comparative Antibacterial Efficacy
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-(2,3-dimethoxybenzyl)-... | E. coli | 15 |
| N-(similar structure) | S. aureus | 18 |
| Control (DMSO) | - | 0 |
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. Preliminary results suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest at various phases, preventing cancer cell proliferation.
- Apoptosis Induction : Evidence suggests activation of caspases leading to programmed cell death.
Case Studies
In a study involving human breast adenocarcinoma (MCF-7) cells:
- Treatment : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 25 µM).
Interaction Studies
Understanding how N-(2,3-dimethoxybenzyl)-... interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and kinetic assays are recommended to explore these interactions further.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s pharmacological and physicochemical properties can be contextualized against structurally related molecules:
Key Findings
Electronic Effects: The 1,1-dioxido group in the target compound increases polarity compared to non-sulfonated analogues (e.g., 1,4-benzothiazine derivatives), improving interactions with charged residues in biological targets . Methoxy vs. Hydroxy Substituents: The 2,3-dimethoxybenzyl group in the target compound enhances lipophilicity and membrane permeability relative to the 2-hydroxyphenyl analogue in , which may favor CNS penetration but reduce renal clearance .
The pyrazolo-fused core in imposes conformational rigidity, which may enhance target selectivity but limit synthetic accessibility compared to the simpler benzothiadiazine scaffold.
Hydroxy-substituted analogues (e.g., ) show higher in vitro potency in enzyme inhibition assays, likely due to hydrogen bonding with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
